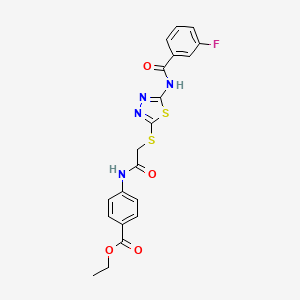![molecular formula C17H20N4O3S B2594658 2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-56-7](/img/structure/B2594658.png)
2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a nitrophenyl group, and a dihydrothienopyrazole group . These groups could confer various chemical properties to the compound, depending on their arrangement and interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the desired configuration and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a nitrophenyl group suggests that the compound could have aromatic properties, while the dihydrothienopyrazole group could introduce heterocyclic characteristics.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . For example, the nitro group in the nitrophenyl component is often involved in electrophilic substitution reactions, while the dihydrothienopyrazole group might participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The research on compounds related to 2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide focuses primarily on their synthesis, biological activities, and potential applications in various fields such as antimicrobial, anticancer, and corrosion inhibition. Although the exact compound wasn't directly found in the literature, closely related derivatives have been extensively studied for their versatile bioactivities and potential industrial applications.
Antimicrobial and Insecticidal Potential : Compounds synthesized from pyrazole derivatives, similar in structure to the target compound, have been evaluated for their insecticidal and antibacterial potential. These studies highlight the significance of pyrazole-linked heterocyclic compounds in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown antimicrobial activity against various bacteria and fungi, indicating the potential of these compounds in treating infections and as leads for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Activity Enhancement : The introduction of pyrazolopyrimidinyl keto-esters into compounds has been found to increase the reactivity of cellobiase, an enzyme important in various biochemical processes. This demonstrates the utility of such compounds in biocatalysis and enzyme reactivity studies (Abd & Awas, 2008).
Corrosion Inhibition : Pyranpyrazole derivatives have been identified as novel corrosion inhibitors for mild steel, useful in industrial processes like pickling. This research underscores the application of these compounds in materials science, particularly in protecting metals from corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Anti-Tumor Agents : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of these compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11(4-2)17(22)18-16-14-9-25-10-15(14)19-20(16)12-5-7-13(8-6-12)21(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYBQWBMGBLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)






![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)


![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)
![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)